1-(Bromomethyl)-1-methoxy-3-methylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane can be synthesized through a multi-step process involving the bromination of 1-methyl-1-methoxy-3-methylcyclohexane. The bromination reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can range from alcohols to ethers and other functionalized cyclohexane derivatives.
Oxidation Products: Oxidation typically yields ketones or aldehydes.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-3-methylcyclohexane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-methoxy-3-methylcyclohexane
- 1-(Iodomethyl)-1-methoxy-3-methylcyclohexane
- 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane
Uniqueness: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic applications compared to its chloro- and iodo- counterparts. The methoxy group also provides additional functionalization possibilities, enhancing its versatility in chemical synthesis .
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-3-methylcyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-8-4-3-5-9(6-8,7-10)11-2/h8H,3-7H2,1-2H3 |
InChI Key |
LHSIEOKUATXAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC |
Origin of Product |
United States |
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